Hexatriacontyl acrylate
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Overview
Description
Hexatriacontyl acrylate, also known as 2-Propenoic acid, hexatriacontyl ester, is a long-chain acrylate ester with the molecular formula C39H76O2 and a molecular weight of 577.020 g/mol . This compound is characterized by its high hydrophobicity and is used in various applications, particularly in the field of polymer chemistry.
Preparation Methods
Hexatriacontyl acrylate can be synthesized through esterification reactions involving hexatriacontanol and acrylic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Hexatriacontyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form hexatriacontanol and acrylic acid.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions but typically include polymers or the corresponding alcohol and acid.
Scientific Research Applications
Hexatriacontyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize hydrophobic polymers for coatings, adhesives, and sealants.
Biomedical Engineering: Acrylate-based polymers, including those derived from this compound, are used in the development of hydrogels for drug delivery systems and tissue engineering.
Material Science: It is used in the production of advanced materials such as shape memory polymers and optical materials.
Mechanism of Action
The mechanism of action of hexatriacontyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of durable and flexible polymeric materials. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and the initiators or nucleophiles used in the reactions .
Comparison with Similar Compounds
Hexatriacontyl acrylate can be compared with other long-chain acrylates such as:
N-Butyl Acrylate: Known for its use in the production of flexible and impact-resistant polymers.
2-Ethylhexyl Acrylate: Used in the manufacture of pressure-sensitive adhesives and coatings.
Methyl Acrylate: Commonly used in the production of acrylic fibers and resins.
This compound is unique due to its exceptionally long carbon chain, which imparts superior hydrophobicity and flexibility to the polymers derived from it.
Properties
CAS No. |
94138-86-0 |
---|---|
Molecular Formula |
C39H76O2 |
Molecular Weight |
577.0 g/mol |
IUPAC Name |
hexatriacontyl prop-2-enoate |
InChI |
InChI=1S/C39H76O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-41-39(40)4-2/h4H,2-3,5-38H2,1H3 |
InChI Key |
DCRGAFCIPVMICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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